![molecular formula C18H21N5O2S B5593299 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthetic routes for quinazolinyl and pyrimidinyl thioacetamide derivatives often involve alkylation of potassium salts or aminolysis of activated acids with specific chloroacetamides or carbonyldiimidazole (Kovalenko et al., 2012). Another approach includes the synthesis from N-(4-oxocyclohexyl)acetamide as a novel peptidomimetic building block (Marinko et al., 2000).
Molecular Structure Analysis
The molecular structures of these compounds are confirmed through various analytical techniques, including IR, ^1H NMR, MS, and EI-MS, which provide detailed insights into the chemical framework and substitution patterns critical for their biological activities (Kovalenko et al., 2012).
Chemical Reactions and Properties
The chemical behavior, including reactivity and interaction with various biological targets, is influenced by the specific structural motifs present in these compounds. For instance, the presence of thiazole and thiadiazole fragments significantly impacts their cytotoxicity and anticancer activity, as demonstrated in a series of N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides (Kovalenko et al., 2012).
Scientific Research Applications
Anticancer Activity
The synthesis and biological evaluation of novel quinazolinone derivatives have shown significant anticancer properties. For example, compounds synthesized through aminolysis and alkylation processes exhibited potent anticancer activity, particularly against non-small cell lung and CNS cancer cell lines, highlighting their potential as therapeutic agents for cancer treatment (Berest et al., 2011). Additionally, other studies have identified compounds with considerable cytotoxicity against colon cancer, melanoma, and ovarian cancer cell lines, suggesting a broad spectrum of anticancer activity and the importance of structure-activity relationship analysis (Kovalenko et al., 2012).
Antimicrobial Activity
Research on quinazolinone derivatives also extends to antimicrobial properties. A study demonstrated the modification of tetrazolo[1,5-c]quinazolin-5-thion with various acetamides, revealing compounds with activity against Klebsiella pneumoniae. This research underscores the potential of these compounds in treating infections caused by resistant bacteria (Antypenko et al., 2016).
Synthesis and Structural Analysis
The synthesis of these compounds involves complex chemical reactions, as detailed in various studies. For instance, the synthesis of 2,6-dimethyl-3,4-dihydro-4-oxo-quinazoline as a key intermediate for anticancer drugs demonstrates the intricate processes involved in developing these compounds (Zhang De-hua, 2009). Moreover, the structural determination through NMR, LC-MS, and EI-MS analysis is crucial for confirming the identity and purity of the synthesized compounds, ensuring their potential for further biological evaluation.
properties
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-10-5-11(2)21-17(20-10)26-9-15(25)23-16-19-8-12-13(22-16)6-18(3,4)7-14(12)24/h5,8H,6-7,9H2,1-4H3,(H,19,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCFSRNZEFWCRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5593224.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-tert-butylbenzohydrazide](/img/structure/B5593229.png)

![1-cyclohexyl-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5593251.png)
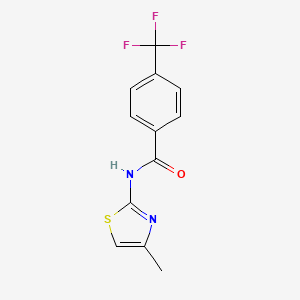
![4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5593261.png)
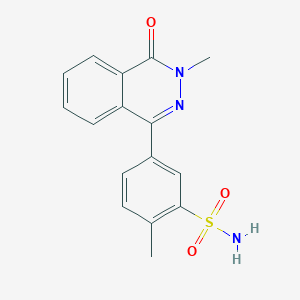
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5593277.png)
![N'-(2,4-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5593292.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)
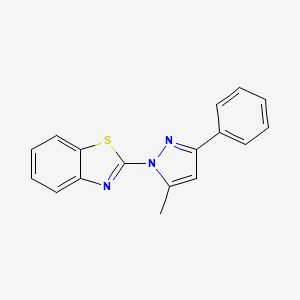
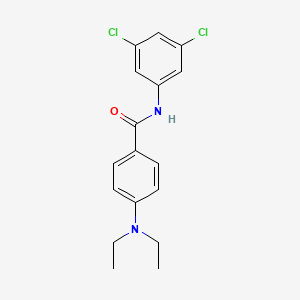
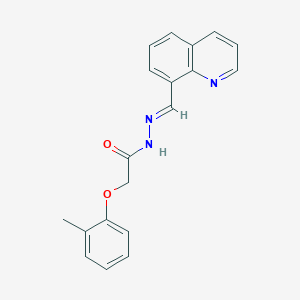
![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)